molecular formula C6H14N2O B12993713 ((Tetrahydro-2H-pyran-3-yl)methyl)hydrazine

((Tetrahydro-2H-pyran-3-yl)methyl)hydrazine

Cat. No.: B12993713
M. Wt: 130.19 g/mol
InChI Key: MIGWIVLAYMYFNC-UHFFFAOYSA-N
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Description

((Tetrahydro-2H-pyran-3-yl)methyl)hydrazine is an organic compound that features a tetrahydropyran ring attached to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((Tetrahydro-2H-pyran-3-yl)methyl)hydrazine typically involves the reaction of tetrahydropyran derivatives with hydrazine. One common method involves the reduction of tetrahydro-2H-pyran-3-carboxaldehyde with hydrazine hydrate under mild conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

((Tetrahydro-2H-pyran-3-yl)methyl)hydrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler hydrazine derivatives .

Scientific Research Applications

((Tetrahydro-2H-pyran-3-yl)methyl)hydrazine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ((Tetrahydro-2H-pyran-3-yl)methyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, thereby inhibiting their activity. Additionally, the compound can participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    Tetrahydro-2H-pyran-4-yl)hydrazine: Similar structure but with the hydrazine moiety attached at a different position.

    Tetrahydro-4H-pyran-3-yl)methyl)hydrazine: Another isomer with a different arrangement of the pyran ring and hydrazine group.

Uniqueness

((Tetrahydro-2H-pyran-3-yl)methyl)hydrazine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

oxan-3-ylmethylhydrazine

InChI

InChI=1S/C6H14N2O/c7-8-4-6-2-1-3-9-5-6/h6,8H,1-5,7H2

InChI Key

MIGWIVLAYMYFNC-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)CNN

Origin of Product

United States

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